3-ethyl-N-isopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
3-ethyl-N-(3-methylbutyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes both triazole and pyrimidine rings, contributes to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-(3-methylbutyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable aldehyde or ketone under acidic or basic conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-(3-methylbutyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted triazolopyrimidines.
Scientific Research Applications
3-ethyl-N-(3-methylbutyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-ethyl-N-(3-methylbutyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its antifungal and anticancer activities.
Pyrimidine: Widely used in the treatment of cancer and viral infections.
Pyrazolo[3,4-d]pyrimidine: Exhibits significant anticancer activity.
Uniqueness
3-ethyl-N-(3-methylbutyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its combined triazole and pyrimidine rings, which confer a broad spectrum of biological activities. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C11H18N6 |
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Molecular Weight |
234.30 g/mol |
IUPAC Name |
3-ethyl-N-(3-methylbutyl)triazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C11H18N6/c1-4-17-11-9(15-16-17)10(13-7-14-11)12-6-5-8(2)3/h7-8H,4-6H2,1-3H3,(H,12,13,14) |
InChI Key |
FENQHQDTGNHDCN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NCCC(C)C |
Origin of Product |
United States |
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